molecular formula C9H11NO B3259658 1-Amino-1-phenylpropan-2-one CAS No. 32187-27-2

1-Amino-1-phenylpropan-2-one

Cat. No.: B3259658
CAS No.: 32187-27-2
M. Wt: 149.19 g/mol
InChI Key: FSTYOUCNSTZVDF-UHFFFAOYSA-N
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Description

1-Amino-1-phenylpropan-2-one is an organic compound with the molecular formula C9H11NO It is a derivative of phenylacetone, featuring an amino group attached to the second carbon of the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone. This process typically uses ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of phenylacetone in the presence of ammonia. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Amino-1-phenylpropan-2-one involves its interaction with various molecular targets. It can act as a precursor to neurotransmitters, influencing the central nervous system. The compound may also interact with enzymes involved in metabolic pathways, leading to the formation of active metabolites .

Properties

IUPAC Name

1-amino-1-phenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTYOUCNSTZVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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